molecular formula C19H26N2O4 B7933357 [(4-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid

[(4-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid

Cat. No.: B7933357
M. Wt: 346.4 g/mol
InChI Key: HJAJXMHDZPXDGZ-UHFFFAOYSA-N
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Description

[(4-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a benzyloxycarbonylamino group and a cyclopropylamino group, linked to an acetic acid moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the protection of the amino group on cyclohexylamine with a benzyloxycarbonyl group, followed by the introduction of the cyclopropylamino group through a substitution reaction. The final step involves the coupling of the modified cyclohexylamine with acetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(4-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or reduced forms of the compound.

Scientific Research Applications

[(4-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving amino acid derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [(4-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The molecular targets and pathways involved can vary, but typically include key proteins involved in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Oxocyclohexyl)carbamic acid benzyl ester]
  • [(4-Benzyloxycarbonylamino)-cyclohexanone]
  • [(Cyclohexyl)-cyclopropyl-amino]-acetic acid

Uniqueness

[(4-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that similar compounds may not. Its versatility makes it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

2-[cyclopropyl-[4-(phenylmethoxycarbonylamino)cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c22-18(23)12-21(17-10-11-17)16-8-6-15(7-9-16)20-19(24)25-13-14-4-2-1-3-5-14/h1-5,15-17H,6-13H2,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAJXMHDZPXDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)N(CC(=O)O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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